An In-depth Technical Guide to the Chemical Properties and Spectra of Methyl 2-Pentenoate
An In-depth Technical Guide to the Chemical Properties and Spectra of Methyl 2-Pentenoate
This technical guide provides a comprehensive overview of the chemical and spectral properties of methyl 2-pentenoate, tailored for researchers, scientists, and professionals in drug development. This document summarizes key physicochemical characteristics and detailed spectral data for both the (E) and (Z) isomers of the molecule.
Chemical Properties
Methyl 2-pentenoate is an unsaturated ester with the molecular formula C₆H₁₀O₂.[1][2][3] It exists as two geometric isomers: (E)-methyl 2-pentenoate (trans) and (Z)-methyl 2-pentenoate (cis). The majority of commercially available and studied forms of this compound are the (E)-isomer.
Table 1: Physicochemical Properties of Methyl 2-Pentenoate
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [1][2][3][4] |
| Molecular Weight | 114.14 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [3][4][5] |
| Boiling Point | 81-82 °C (at 45 mmHg) | [2][5] |
| Density | Approximately 0.915 g/cm³ (predicted) | [2] |
| Refractive Index | 1.4300 to 1.4320 (at 20°C, 589 nm) | [4][5] |
| CAS Number | 15790-88-2 ((E)-isomer) | [1][3][4][5] |
| 818-59-7 (isomer unspecified) | [1][2] | |
| 58625-96-0 (isomer unspecified) | [3][6] |
Spectral Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 2-pentenoate.
¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl 2-pentenoate provides characteristic signals for the protons in its structure. The chemical shifts and coupling constants differ between the (E) and (Z) isomers.
Table 2: ¹H NMR Spectral Data for Methyl (E)-2-Pentenoate
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| OCH₃ | ~3.67 | s | - |
| =CH-CO | ~5.79 | dt | ~15.6 Hz, ~1.5 Hz |
| =CH-CH₂ | ~6.93 | dt | ~15.6 Hz, ~6.9 Hz |
| CH₂ | ~2.20 | m | - |
| CH₃ | ~1.06 | t | ~7.5 Hz |
Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum distinguishes the unique carbon environments within the methyl 2-pentenoate molecule.
Table 3: ¹³C NMR Spectral Data for Methyl (E)-2-Pentenoate
| Assignment | Chemical Shift (ppm) |
| C=O | ~166.8 |
| =CH-CO | ~121.5 |
| =CH-CH₂ | ~148.9 |
| OCH₃ | ~51.2 |
| CH₂ | ~25.5 |
| CH₃ | ~12.2 |
Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of methyl 2-pentenoate exhibits characteristic absorption bands corresponding to its functional groups.
Table 4: Key IR Absorption Bands for Methyl 2-Pentenoate
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960-2850 | C-H stretch (alkane)[7] |
| ~1725 | C=O stretch (ester)[7] |
| ~1655 | C=C stretch (alkene)[7] |
| ~1200-1100 | C-O stretch (ester) |
| ~980 | =C-H bend (trans alkene) |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of methyl 2-pentenoate results in a molecular ion peak and several characteristic fragment ions.
Table 5: Mass Spectrometry Data for Methyl 2-Pentenoate
| m/z | Proposed Fragment |
| 114 | [M]⁺ (Molecular Ion) |
| 83 | [M - OCH₃]⁺ |
| 85 | [M - C₂H₅]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Note: Fragmentation patterns can be complex and may include rearrangement products.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A solution of methyl 2-pentenoate is prepared by dissolving approximately 5-25 mg of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[8][9] The solution is then transferred to a 5 mm NMR tube to a depth of about 4-5 cm.[8]
-
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the experiment is typically run at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common.[10] The magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to achieve homogeneity.[8] Standard pulse sequences are used for both ¹H and ¹³C data acquisition.[11]
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like methyl 2-pentenoate, a neat spectrum is typically obtained.[1] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][12]
-
Data Acquisition : The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded.[13] Then, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.[14]
-
Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove interference from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
-
Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization : Electron Impact (EI) is a common ionization method for this type of molecule.[5][15][16] The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][15][16]
-
Mass Analysis and Detection : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[15] The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of methyl 2-pentenoate.
Caption: Experimental workflow for spectroscopic analysis of methyl 2-pentenoate.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. homework.study.com [homework.study.com]
- 3. sc.edu [sc.edu]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. Calculation of Electron Ionization Mass Spectra with Semiempirical GFNn-xTB Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ursinus.edu [ursinus.edu]
- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]
